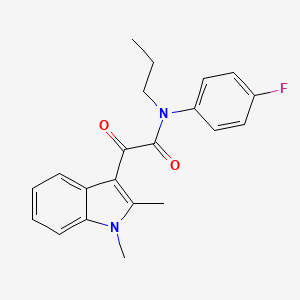
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core substituted with dimethyl groups, a fluorophenyl group, and a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Dimethylation: The indole core is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The dimethylated indole is acylated with 4-fluorobenzoyl chloride in the presence of a base like pyridine to introduce the fluorophenyl group.
Amidation: Finally, the acylated product is reacted with propylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the acetamide.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its indole core and fluorophenyl group.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural ligands, allowing the compound to bind to specific sites on proteins. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxo-N-propylacetamide
- 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-bromophenyl)-2-oxo-N-propylacetamide
- 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxo-N-propylacetamide
Uniqueness
Compared to its analogs, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from its chloro, bromo, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-4-13-24(16-11-9-15(22)10-12-16)21(26)20(25)19-14(2)23(3)18-8-6-5-7-17(18)19/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOKPQMJGHDFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)F)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
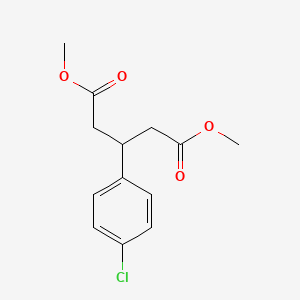
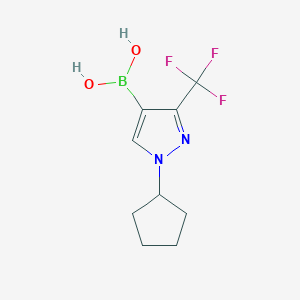
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide](/img/structure/B2681626.png)
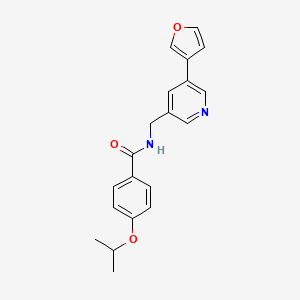
![ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate](/img/structure/B2681630.png)
![6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2681634.png)
![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)
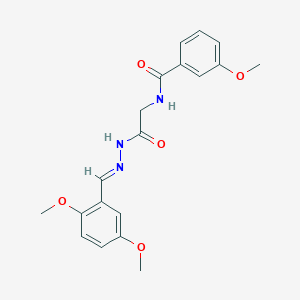
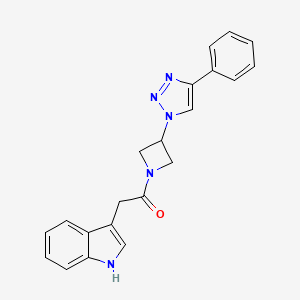
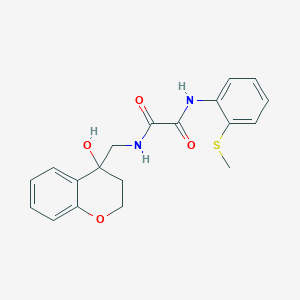
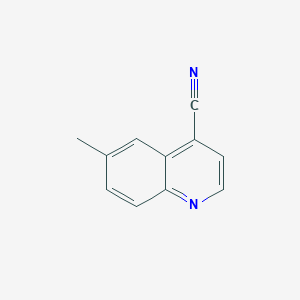
![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)
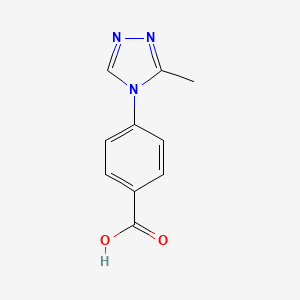
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)
